molecular formula C10H12F2N2O3S B8128678 N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

Cat. No.: B8128678
M. Wt: 278.28 g/mol
InChI Key: MYAYKQMYYMCEBS-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a sulfonyl group, and two fluorine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide typically involves the reaction of 2,5-difluoro-4-methylbenzoic acid with dimethylamine and a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.

    Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent, leveraging its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(Dimethylamino)sulfonyl]-4-methylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    N-[(Dimethylamino)sulfonyl]-2,5-dichloro-4-methylbenzamide: Contains chlorine atoms instead of fluorine, potentially altering its chemical properties and applications.

Uniqueness

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is unique due to the presence of both fluorine atoms and the sulfonamide group. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-2,5-difluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O3S/c1-6-4-9(12)7(5-8(6)11)10(15)13-18(16,17)14(2)3/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYKQMYYMCEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)NS(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2,5-difluoro-4-methylbenzoic acid (6.0 g, 3.5 mmol) in 1,2-dichloroethane (100 mL) was added 4-dimethylaminopyridine (10.65 g, 8.7 mmol), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide:hydrochloride (16.65 g, 8.7 mmol) in 1,2-dichloroethane (60 mL) and N,N-diisopropylethylamine (15 mL, 8.60 mmol) and the mixture stirred at room temperature for 20 minutes. N,N-Dimethylsulfamide (8.64 g, 6.9 mmol) was added to the solution and the mixture heated at 60° C. under nitrogen. After 3 hours the mixture was cooled to room temperature and extracted with dichloromethane (100 mL). The extract was washed successively with 2M hydrochloric acid (2×300 mL), brine (100 mL), dried over magnesium sulfate, filtered and evaporated to afford an oil (8.40 g) which solidified at room temperature. The crude product was purified by silica gel column chromatography eluting with ethyl acetate/heptane 1:4 as eluent to afford the title compound (7.17 g, 79%) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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16.65 g
Type
reactant
Reaction Step Two
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15 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.64 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.65 g
Type
catalyst
Reaction Step Four
Name

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